molecular formula C12H10ClNO2S B12109693 4-Thiazolepropionic acid, 2-(p-chlorophenyl)-

4-Thiazolepropionic acid, 2-(p-chlorophenyl)-

Cat. No.: B12109693
M. Wt: 267.73 g/mol
InChI Key: IZVJTMKKPYZOHG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-thiazolepropionic acid is an organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-thiazolepropionic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Substitution with 4-Chlorophenyl Group:

    Addition of Propionic Acid Moiety: The final step involves the addition of the propionic acid group, which can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenyl)-4-thiazolepropionic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-thiazolepropionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-thiazolepropionic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-thiazolepropionic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group can enhance the binding affinity to the target, while the propionic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-thiazoleacetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.

    2-(4-Chlorophenyl)-4-thiazolebutyric acid: Contains a butyric acid moiety.

    2-(4-Chlorophenyl)-4-thiazolevaleric acid: Features a valeric acid moiety.

Uniqueness

2-(4-Chlorophenyl)-4-thiazolepropionic acid is unique due to its specific combination of the thiazole ring, chlorophenyl group, and propionic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid

InChI

InChI=1S/C12H10ClNO2S/c13-9-3-1-8(2-4-9)12-14-10(7-17-12)5-6-11(15)16/h1-4,7H,5-6H2,(H,15,16)

InChI Key

IZVJTMKKPYZOHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCC(=O)O)Cl

Origin of Product

United States

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